エチレンジアミン四酢酸二ナトリウム二水和物

概要

説明

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is a widely used chelating agent. It is known for its ability to bind to metal ions, forming stable complexes. This compound is particularly effective in sequestering divalent cations such as calcium and magnesium, making it valuable in various scientific and industrial applications .

作用機序

Target of Action

Ethylenediaminetetraacetic acid disodium salt dihydrate, commonly known as EDTA, primarily targets divalent metal cations . These include calcium (Ca²⁺) and zinc (Zn²⁺) ions . These ions play crucial roles in various biological processes, including enzyme activation .

Mode of Action

EDTA acts by chelating the divalent cations, forming a stable octahedral complex . This chelation process involves the formation of multiple bonds between the EDTA molecule and the metal ion, effectively sequestering the ion and preventing it from participating in other reactions .

Biochemical Pathways

By chelating divalent cations, EDTA can affect various biochemical pathways. For instance, it can inhibit enzymes that require these metal ions for their activity . This includes metalloproteases, which require zinc for activity, and calcium-dependent cysteine proteases . By inhibiting these enzymes, EDTA can interfere with the normal functioning of these pathways.

Result of Action

The chelation of divalent cations by EDTA results in the inhibition of certain enzymes, leading to changes at the molecular and cellular levels . For example, the inhibition of metalloproteases can impact processes such as protein degradation and signal transduction .

Action Environment

The action, efficacy, and stability of EDTA can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the chelation process. Additionally, factors such as pH and temperature can influence the stability and activity of EDTA .

科学的研究の応用

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent in analytical chemistry to determine metal ion concentrations.

Medicine: Employed in chelation therapy to remove heavy metals from the body.

Industry: Used in water treatment to sequester metal ions and prevent scale formation.

生化学分析

Biochemical Properties

Ethylenediaminetetraacetic acid disodium salt dihydrate chelates metal ions, forming an octahedral complex with divalent cations . This property makes it useful in molecular biology research to inhibit enzymes dependent on activation by metal ions . For instance, it can inhibit proteases dependent on metal ions, such as calcium-dependent cysteine proteases . Ethylenediaminetetraacetic acid disodium salt dihydrate also acts as a chelator of the zinc ion, inhibiting metalloproteases that require zinc for activity .

Cellular Effects

The chelating property of Ethylenediaminetetraacetic acid disodium salt dihydrate allows it to interfere with biological processes which are metal-dependent . By binding to metal ions, it can inhibit the activity of metal-dependent enzymes, thereby influencing cell function . The specific effects on cell signaling pathways, gene expression, and cellular metabolism can vary depending on the specific cellular context and the metal ions involved.

Molecular Mechanism

At the molecular level, Ethylenediaminetetraacetic acid disodium salt dihydrate exerts its effects by forming an octahedral complex with divalent cations . This can inhibit the activity of enzymes that require these cations for activity . For example, it can inhibit calcium-dependent cysteine proteases by chelating the calcium ion . Similarly, it can inhibit zinc-dependent metalloproteases by chelating the zinc ion .

準備方法

Synthetic Routes and Reaction Conditions

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is synthesized through the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows:

- Ethylenediamine reacts with chloroacetic acid to form ethylenediaminetetraacetic acid.

- The resulting acid is then neutralized with sodium hydroxide to form the disodium salt.

- The final product is crystallized and isolated as the dihydrate form .

Industrial Production Methods

In industrial settings, the production of ethylenediaminetetraacetic acid disodium salt dihydrate involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the pure compound .

化学反応の分析

Types of Reactions

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be utilized in various chemical processes .

Common Reagents and Conditions

Chelation Reactions: The compound reacts with metal ions such as calcium, magnesium, and zinc under neutral to slightly alkaline conditions.

Oxidation and Reduction: disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate does not typically undergo oxidation or reduction reactions due to its stable structure.

Major Products Formed

The major products formed from the reactions of ethylenediaminetetraacetic acid disodium salt dihydrate are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment and analytical chemistry .

類似化合物との比較

Similar Compounds

Nitrilotriacetic acid: Another chelating agent with similar properties but lower stability constants for metal complexes.

Diethylenetriaminepentaacetic acid: A chelating agent with higher stability constants for metal complexes compared to ethylenediaminetetraacetic acid disodium salt dihydrate.

Uniqueness

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is unique due to its high stability constants for metal complexes and its ability to form stable octahedral structures. This makes it particularly effective in applications requiring strong and stable chelation .

生物活性

Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate; dihydrate, commonly known as disodium EDTA (Ethylenediaminetetraacetic acid disodium salt), is a versatile chelating agent with significant biological activity. This compound is widely used in various fields, including biochemistry, medicine, and environmental science, due to its ability to bind metal ions and form stable complexes.

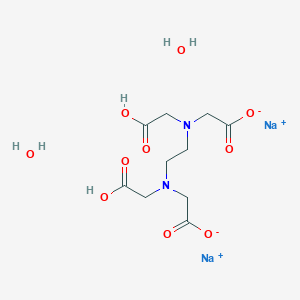

- Molecular Formula : C10H18N2Na2O10

- Molecular Weight : 372.24 g/mol

- CAS Number : 6381-92-6

- IUPAC Name : Disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate; dihydrate

The structure of disodium EDTA allows it to effectively chelate divalent and trivalent metal ions, which is crucial for its biological functions.

Disodium EDTA exerts its biological effects primarily through its chelation properties. It binds to metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), lead (Pb²⁺), and others, preventing these ions from participating in biochemical reactions. This action has several implications:

- Inhibition of Metalloproteases : Disodium EDTA inhibits metalloproteases by chelating the metal ions required for their catalytic activity. This property is beneficial in enzyme assays and protein purification processes .

- Chelation Therapy : In medicine, disodium EDTA is used in chelation therapy to treat heavy metal poisoning (e.g., lead or mercury). By binding to toxic metals, it facilitates their excretion from the body .

- Antioxidant Activity : Some studies suggest that disodium EDTA may exhibit antioxidant properties by reducing oxidative stress through metal ion sequestration .

1. Biochemistry and Molecular Biology

Disodium EDTA is extensively used in laboratory settings for:

- Metal Ion Analysis : It serves as a standard reagent in analytical chemistry for determining metal ion concentrations.

- Enzyme Assays : Its ability to inhibit metalloproteases makes it useful in studying enzyme kinetics and mechanisms.

2. Medical Applications

- Heavy Metal Detoxification : Disodium EDTA is employed in treating conditions caused by heavy metal accumulation, such as lead poisoning.

- Cardiovascular Health : Some research indicates potential benefits in reducing arterial plaque formation through chelation of calcium ions .

3. Industrial Applications

Disodium EDTA is utilized in:

- Water Treatment : It prevents scale formation by binding divalent cations, enhancing water quality.

- Cosmetics and Personal Care Products : It acts as a stabilizer and preservative by sequestering metal ions that could cause product degradation .

Study 1: Chelation Therapy Efficacy

A clinical trial investigated the efficacy of disodium EDTA in patients with lead poisoning. Results indicated significant reductions in blood lead levels post-treatment, supporting its use as an effective chelating agent.

Study 2: Antioxidant Properties

Research published in the Journal of Biochemical Toxicology explored the antioxidant capacity of disodium EDTA against oxidative stress induced by heavy metals. The study found that disodium EDTA reduced oxidative damage markers significantly compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Stability Constants | Applications | Unique Features |

|---|---|---|---|

| Disodium EDTA | High | Chelation therapy, enzyme assays | Strong chelation of divalent cations |

| Nitrilotriacetic Acid (NTA) | Moderate | Water treatment, analytical chemistry | Less effective than EDTA |

| Diethylenetriaminepentaacetic Acid (DTPA) | Very High | Medical applications, radiopharmaceuticals | Higher affinity for certain metals |

Disodium EDTA stands out due to its high stability constants for metal complexes and effectiveness across various applications.

特性

CAS番号 |

6381-92-6 |

|---|---|

分子式 |

C10H18N2Na2O10 |

分子量 |

372.24 g/mol |

IUPAC名 |

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate |

InChI |

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 |

InChIキー |

OVBJJZOQPCKUOR-UHFFFAOYSA-L |

不純物 |

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Na+] |

正規SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+] |

Color/Form |

White crystalline powder |

密度 |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |

引火点 |

Flash point is> 100 °C, |

melting_point |

MP: 242 °C /EDTA disodium dihydrate/ |

Key on ui other cas no. |

6381-92-6 |

物理的記述 |

White solid; [Merck Index] Colorless odorless solid; [Sigma-Aldrich MSDS] |

ピクトグラム |

Irritant; Health Hazard |

関連するCAS |

10378-23-1 65501-25-9 13235-36-4 67401-50-7 |

溶解性 |

SOL IN SOLN OF ALKALI HYDROXIDES Insoluble in common organic solvents In water, 1,000 mg/L at 25 °C 9.26e+00 g/L Solubility in water, g/100ml at 20 °C: 0.05 (very poor) |

同義語 |

(Ethylenedinitrilo)tetraacetic Acid Disodium Salt Dihydrate; N,N’-1,2-Ethanediylbis[N-(carboxymethyl)glycine Disodium Salt Dihydrate; Disodium EDTA Dihydrate; Disodium Dihydrogen Ethylenediaminetetraacetate Dihydrate; Disodium Edetate Dihydrate; Diso |

蒸気圧 |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。